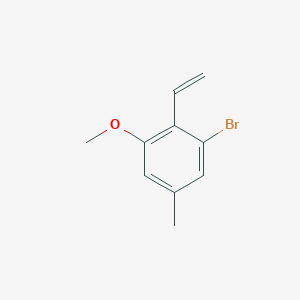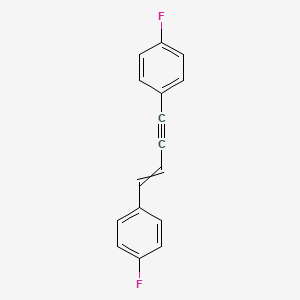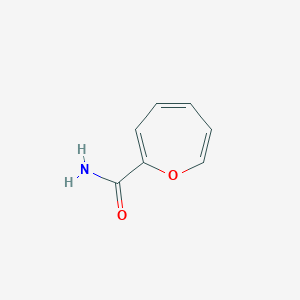
Oxepine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxepine-2-carboxamide is a heterocyclic compound featuring a seven-membered ring containing one oxygen atom and a carboxamide group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxepine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts acylation reaction, where 2-(aryloxymethyl)benzo[h]quinoline-3-carboxylic acids undergo cyclization in the presence of a Lewis acid such as Eaton’s reagent . Another approach involves the use of radical cyclizations, Lewis acid-mediated cyclizations, ring-closing metathesis, and ring-expansion strategies .
Industrial Production Methods: Industrial production of this compound may involve automated flow preparation techniques. These methods integrate multiple flow chemistry devices controlled by open-source software, allowing for efficient and scalable synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Oxepine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various substituted oxepine derivatives, which can exhibit diverse biological and chemical properties .
Applications De Recherche Scientifique
Oxepine-2-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of oxepine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a potential microtubule inhibitor, it binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with enzymes and proteins also contributes to its inhibitory effects .
Comparaison Avec Des Composés Similaires
Indole-2-carboxamides: Known for their inhibitory properties against various enzymes and proteins.
Quinoline-2-carboxamides: Exhibiting significant biological activities, including antimicrobial and anticancer properties.
Arylcarboxamides: Studied for their anti-tubercular activity and potential as MmpL3 inhibitors.
Uniqueness: Oxepine-2-carboxamide stands out due to its seven-membered ring structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
832111-17-8 |
|---|---|
Formule moléculaire |
C7H7NO2 |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
oxepine-2-carboxamide |
InChI |
InChI=1S/C7H7NO2/c8-7(9)6-4-2-1-3-5-10-6/h1-5H,(H2,8,9) |
Clé InChI |
GWWYCZYBZIMLGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(OC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)

![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)
![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)
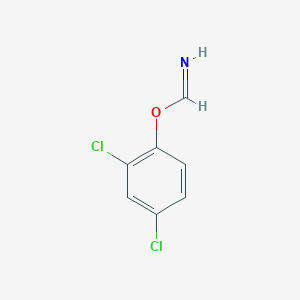
![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
![3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14212724.png)

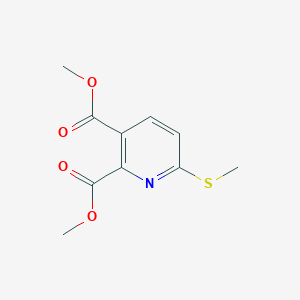
![3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14212740.png)
